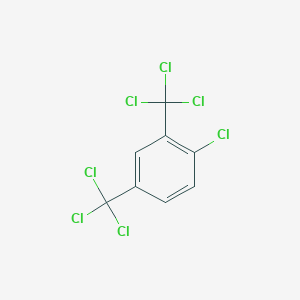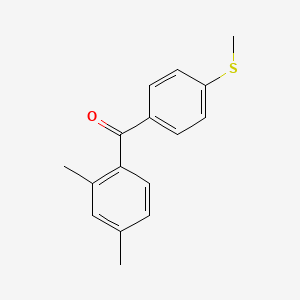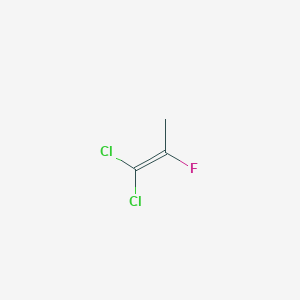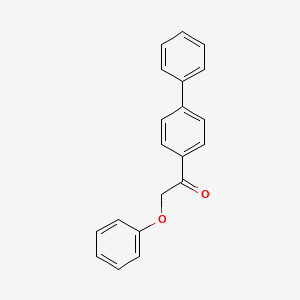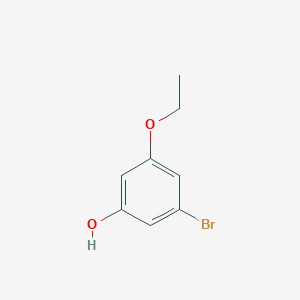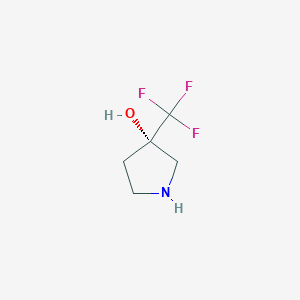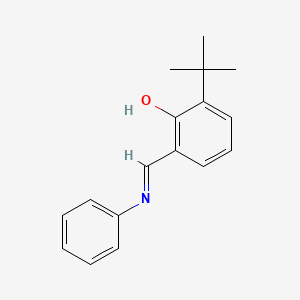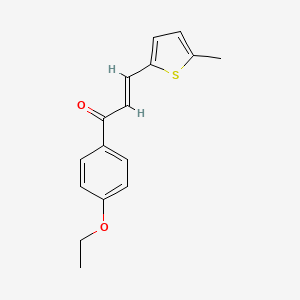![molecular formula C16H10BrClN2O2S B6363551 10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione CAS No. 150054-94-7](/img/structure/B6363551.png)
10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules known as spiro-oxindoles . These are characterized by a rigid heterocyclic ring fused at the 3-position of the oxindole core with varied substitution around it . They are known for their antimicrobial activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of synthesized thiazolidinediones (TZDs) with thioglycolic acid .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spiro ring . This is suggested by the appearance of a sharp singlet of two protons of CH2 at 2.5 – 3.0 ppm in 1H NMR of spiro-thiazolidinediones, which is absent in TZDs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectral techniques . For instance, IR (KBr) v max, cm –1: 755.6 (C-Cl), 3059 (Ar-H), 673 (C-S-C), 1640 (C=N), 1528 (C=C, Ar), 1753.8 .Wissenschaftliche Forschungsanwendungen
Antileukemic Activity
Spiro[indoline-3,2'-thiazolidine]-dione derivatives, including compounds with structures similar to the specified chemical, have been synthesized and evaluated for their antileukemic activities. One study demonstrated that certain derivatives showed activity in leukemia screen tests, indicating their potential as antileukemic agents (Rajopadhye & Popp, 1987).
Anticancer Activity
Research has also focused on evaluating the anticancer properties of spiro[indoline-3,2'-thiazolidine]-dione derivatives. A study found that some derivatives exhibited superior anticancer activity in vitro, suggesting their usefulness in cancer treatment strategies (Kaminskyy et al., 2011).
Antimicrobial and Antifungal Agents
Several studies have synthesized and tested the antimicrobial and antifungal activities of spiro[indoline-3,2'-thiazolidine]-dione derivatives. These compounds have shown promising results against a variety of microbial and fungal strains, making them potential candidates for developing new antimicrobial and antifungal medications (Al-Romaizan, 2020).
Antitubercular Activity
Research into spiro[indoline-3,2'-thiazolidine]-dione derivatives has also included the synthesis and evaluation of compounds for their antitubercular activity. Some derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Dandia et al., 2004).
Modulation of p53 Activity
Further, spiro[indoline-3,2'-thiazolidine]-dione derivatives have been explored for their ability to modulate p53 activity, which is a crucial pathway in the regulation of cancer cell growth and apoptosis. Some derivatives have shown potential as modulators of p53, offering a pathway to novel cancer therapies (Bertamino et al., 2013).
Zukünftige Richtungen
The future directions for research on these compounds could involve the design and exploration of more potent analogues with high efficacy and low side effects for the treatment of various diseases . Additionally, the development of greener and more economical ways for their synthesis could also be a potential area of research .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects can vary greatly depending on the specific derivative and its targets .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, enzymatic activity, and more .
Eigenschaften
IUPAC Name |
5'-bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-9-1-6-13-12(7-9)16(15(22)19-13)20(14(21)8-23-16)11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULPPAZRGRXNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=C(C=CC(=C3)Br)NC2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412757 |
Source


|
| Record name | 5-bromo-3'-(4-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6477-75-4 |
Source


|
| Record name | 5-bromo-3'-(4-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)

